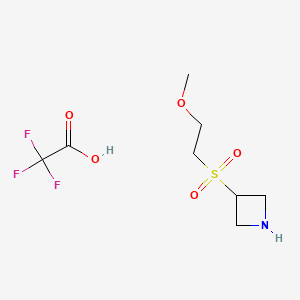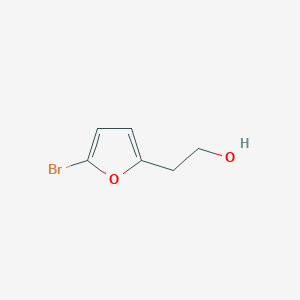
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H7F3OS
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorinating agents.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethane.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-phenylethanol
- 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H7F3OS |
|---|---|
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H7F3OS/c1-4-2-3-12-5(4)6(11)7(8,9)10/h2-3,6,11H,1H3 |
InChI-Schlüssel |
VSVQVOQROWVEKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)

![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)




